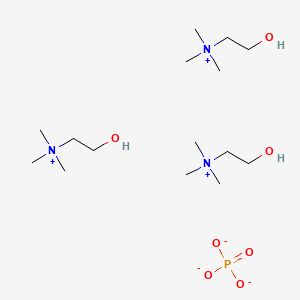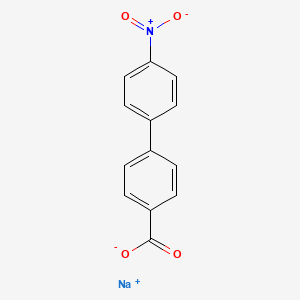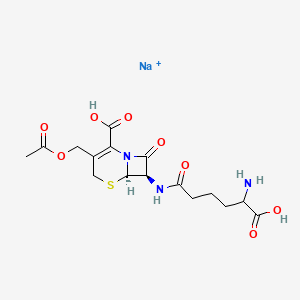
2-Hydroxy-N,N,N-trimethylethanaminium phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-N,N,N-trimethylethanaminium phosphate is a quaternary ammonium compound with a hydroxyl group and a phosphate group. It is known for its role in various biological and chemical processes, particularly in the synthesis of phospholipids and as a precursor to other important biochemical compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N,N,N-trimethylethanaminium phosphate typically involves the reaction of choline chloride with phosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{Choline chloride} + \text{Phosphoric acid} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in a usable form.
化学反応の分析
Types of Reactions
2-Hydroxy-N,N,N-trimethylethanaminium phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce various alkyl or acyl derivatives.
科学的研究の応用
2-Hydroxy-N,N,N-trimethylethanaminium phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Plays a role in the synthesis of phospholipids, which are essential components of cell membranes.
Medicine: Investigated for its potential therapeutic effects, including its role in neurotransmitter synthesis.
Industry: Used in the production of various chemical products, including surfactants and emulsifiers.
作用機序
The mechanism of action of 2-Hydroxy-N,N,N-trimethylethanaminium phosphate involves its interaction with various molecular targets and pathways. It acts as a precursor to phospholipids, which are crucial for cell membrane integrity and function. The compound also participates in methylation reactions, which are important for the synthesis of neurotransmitters and other biomolecules.
類似化合物との比較
Similar Compounds
Choline chloride: A precursor to 2-Hydroxy-N,N,N-trimethylethanaminium phosphate, used in similar applications.
Betaine: Another quaternary ammonium compound with similar properties and applications.
Phosphatidylcholine: A phospholipid that contains choline and is involved in similar biological processes.
Uniqueness
This compound is unique due to its specific combination of a hydroxyl group and a phosphate group, which gives it distinct chemical and biological properties. This combination allows it to participate in a wide range of reactions and applications that are not possible with other similar compounds.
特性
CAS番号 |
149636-22-6 |
|---|---|
分子式 |
C15H42N3O7P |
分子量 |
407.48 g/mol |
IUPAC名 |
2-hydroxyethyl(trimethyl)azanium;phosphate |
InChI |
InChI=1S/3C5H14NO.H3O4P/c3*1-6(2,3)4-5-7;1-5(2,3)4/h3*7H,4-5H2,1-3H3;(H3,1,2,3,4)/q3*+1;/p-3 |
InChIキー |
MFICEUOHGYMFPO-UHFFFAOYSA-K |
正規SMILES |
C[N+](C)(C)CCO.C[N+](C)(C)CCO.C[N+](C)(C)CCO.[O-]P(=O)([O-])[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















